Cas no 38681-76-4 (N-Isopropyl-4-nitrobenzamide)

N-Isopropyl-4-nitrobenzamide 化学的及び物理的性質
名前と識別子
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- N-Isopropyl-4-nitrobenzamide
- 4-nitro-N-(propan-2-yl)benzamide
- 4-nitro-N-propan-2-ylbenzamide
-
- MDL: MFCD00779671
- インチ: InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13)
- InChIKey: YQLNAYKZWIVHIN-UHFFFAOYSA-N
- ほほえんだ: CC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 208.08500
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
じっけんとくせい
- PSA: 74.92000
- LogP: 2.64710
N-Isopropyl-4-nitrobenzamide セキュリティ情報
N-Isopropyl-4-nitrobenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-Isopropyl-4-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB313264-5 g |
N-Isopropyl-4-nitrobenzamide; 98% |
38681-76-4 | 5 g |
€348.00 | 2023-07-19 | ||
TRC | I872778-500mg |
N-Isopropyl-4-nitrobenzamide |
38681-76-4 | 500mg |
$87.00 | 2023-05-18 | ||
Alichem | A019143444-25g |
N-Isopropyl-4-nitrobenzamide |
38681-76-4 | 95% | 25g |
$542.64 | 2023-09-02 | |
Fluorochem | 210672-5g |
N-Isopropyl-4-nitrobenzamide |
38681-76-4 | 95% | 5g |
£225.00 | 2022-03-01 | |
abcr | AB313264-1g |
N-Isopropyl-4-nitrobenzamide, 98%; . |
38681-76-4 | 98% | 1g |
€144.00 | 2025-02-16 | |
abcr | AB313264-10g |
N-Isopropyl-4-nitrobenzamide, 98%; . |
38681-76-4 | 98% | 10g |
€518.00 | 2025-02-16 | |
1PlusChem | 1P00792W-1g |
N-Isopropyl-4-nitrobenzamide |
38681-76-4 | 97% | 1g |
$83.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281006-10g |
N-Isopropyl-4-nitrobenzamide |
38681-76-4 | 97% | 10g |
¥3744.00 | 2024-05-15 | |
A2B Chem LLC | AD37560-1g |
N-Isopropyl-4-nitrobenzamide |
38681-76-4 | 97% | 1g |
$75.00 | 2024-04-20 | |
abcr | AB313264-10 g |
N-Isopropyl-4-nitrobenzamide; 98% |
38681-76-4 | 10 g |
€518.00 | 2023-07-19 |
N-Isopropyl-4-nitrobenzamide 関連文献
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Pei-Qiang Huang,Wei Ou,Jian-Liang Ye Org. Chem. Front. 2015 2 1094
N-Isopropyl-4-nitrobenzamideに関する追加情報
Professional Introduction to N-Isopropyl-4-nitrobenzamide (CAS No. 38681-76-4)
N-Isopropyl-4-nitrobenzamide (CAS No. 38681-76-4) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various scientific applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of N-Isopropyl-4-nitrobenzamide consists of a benzamide core substituted with an isopropyl group at the nitrogen position and a nitro group at the para position of the benzene ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and drug discovery processes. The presence of the nitro group enhances its utility as a synthetic precursor, while the isopropyl moiety contributes to its solubility and metabolic stability.
In recent years, N-Isopropyl-4-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its derivatives as candidates for treating various diseases, including neurological disorders and inflammatory conditions. The nitro group in its structure can be readily reduced to an amine, facilitating further functionalization and leading to the synthesis of more complex molecules with tailored biological activities.
One of the most compelling aspects of N-Isopropyl-4-nitrobenzamide is its role as a biochemical probe. Its interaction with biological targets has been investigated to understand enzyme mechanisms and receptor binding affinities. For instance, studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways, providing insights into potential therapeutic interventions.
The synthesis of N-Isopropyl-4-nitrobenzamide involves multi-step organic reactions, typically starting from commercially available nitrobenzene derivatives. The introduction of the isopropyl group at the nitrogen position requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve optimal results.
The pharmacological properties of N-Isopropyl-4-nitrobenzamide have been thoroughly examined in preclinical studies. These studies have revealed that it exhibits promising effects on various biological pathways, making it a candidate for further development into therapeutic drugs. For example, research suggests that it may have anti-inflammatory properties by inhibiting key enzymes involved in cytokine production.
In addition to its pharmaceutical applications, N-Isopropyl-4-nitrobenzamide finds utility in agrochemical research. Its derivatives have been explored as potential herbicides and fungicides due to their ability to interact with biological targets in plants. This dual functionality makes it a versatile compound with broad applications across different scientific domains.
The analytical characterization of N-Isopropyl-4-nitrobenzamide is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to confirm its structure and purity. These analytical methods ensure that the compound meets the stringent requirements for use in research and industrial applications.
The environmental impact of N-Isopropyl-4-nitrobenzamide has also been assessed in recent studies. Researchers have evaluated its biodegradability and toxicity profile to determine its environmental footprint. These assessments are essential for ensuring that its use does not pose significant risks to ecosystems or human health.
The future prospects of N-Isopropyl-4-nitrobenzamide are promising, with ongoing research aimed at expanding its applications and understanding its mechanisms of action. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of new derivatives with enhanced properties. Additionally, collaborations between academia and industry will likely drive innovation in utilizing this compound for cutting-edge therapeutics.
In conclusion, N-Isopropyl-4-nitrobenzamide (CAS No. 38681-76-4) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and biochemical research. Its unique structural features and versatile reactivity make it a valuable tool for scientists exploring new treatments and understanding complex biological systems. As research continues to uncover its benefits, this compound is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions.
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